molecular formula C22H22ClN5 B2565596 5-tert-butyl-3-(4-chlorophenyl)-N-(2-pyridinylmethyl)-7-pyrazolo[1,5-a]pyrimidinamine CAS No. 896814-78-1

5-tert-butyl-3-(4-chlorophenyl)-N-(2-pyridinylmethyl)-7-pyrazolo[1,5-a]pyrimidinamine

Cat. No. B2565596
CAS RN: 896814-78-1
M. Wt: 391.9
InChI Key: SWXVTPFMCSJUME-UHFFFAOYSA-N
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Description

The compound “5-tert-butyl-3-(4-chlorophenyl)-N-(2-pyridinylmethyl)-7-pyrazolo[1,5-a]pyrimidinamine” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Synthesis and Chemical Properties

Synthetic Methodologies

Innovative approaches have been developed for synthesizing pyrazolo[1,5-a]pyrimidine derivatives, showcasing the chemical versatility and potential for creating diverse molecular structures. For instance, microwave irradiation and ultrasound have been employed as eco-friendly energy sources to efficiently synthesize fused pyrazolo[1,5-a]pyrimidine derivatives with high yields, indicating the compound's potential for diverse synthetic applications (Al‐Zaydi, 2009).

Chemical Reactivity and Structural Analysis

The reactivity of pyrazolo[1,5-a]pyrimidines under various conditions has been explored, leading to the formation of complexes and derivatives with potential biological and industrial applications. Structural characterizations, including X-ray crystallography, have provided detailed insights into the molecular configurations, which are crucial for understanding the compound's reactivity and designing derivatives with desired properties (Portilla, Lizarazo, Cobo, & Glidewell, 2011).

Medicinal Chemistry and Biological Applications

Antitumor Activity

Pyrazolo[1,5-a]pyrimidine derivatives have been evaluated for their antitumor activity against various cancer cell lines. For example, certain derivatives exhibit marked inhibition against the proliferation of human lung adenocarcinoma and gastric cancer cell lines, demonstrating the compound's potential in cancer research (Liu, Zhao, & Lu, 2020).

Inhibition of c-Src Phosphorylation

Pyrazolo[3,4-d]pyrimidine derivatives, closely related to the specified compound, have shown to inhibit the growth of cancer cells by interfering with the phosphorylation of Src, acting as proapoptotic agents. This suggests their potential application in designing novel anticancer therapies by targeting specific cellular pathways (Carraro, Naldini, Pucci, et al., 2006).

Materials Science and Photophysical Properties

Organic Light Emitting Diodes (OLEDs)

Complexes incorporating pyrazolyl pyrazolate chelates have been studied for their mechanoluminescent properties and applications in fabricating efficient white OLEDs. The research into these materials demonstrates the potential of pyrazolo[1,5-a]pyrimidine derivatives in developing advanced photonic and electronic devices (Huang, Tu, Chi, et al., 2013).

Future Directions

The future directions for research on “5-tert-butyl-3-(4-chlorophenyl)-N-(2-pyridinylmethyl)-7-pyrazolo[1,5-a]pyrimidinamine” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various fields such as medicine, agriculture, and technology could be explored .

properties

IUPAC Name

5-tert-butyl-3-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN5/c1-22(2,3)19-12-20(25-13-17-6-4-5-11-24-17)28-21(27-19)18(14-26-28)15-7-9-16(23)10-8-15/h4-12,14,25H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWXVTPFMCSJUME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=C(C=NN2C(=C1)NCC3=CC=CC=N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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